molecular formula C17H15NO3 B1218712 Anolobine CAS No. 641-17-8

Anolobine

Cat. No. B1218712
CAS RN: 641-17-8
M. Wt: 281.3 g/mol
InChI Key: LTSPCGWFQLHECP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annolobine is an alkaloid antibiotic and an aporphine alkaloid.

Scientific Research Applications

Alkaloid Characterization and Chemical Structure

Anolobine, an alkaloid isolated from the bark of Asimina triloba (the North American pawpaw), was first characterized in 1938. It was found to contain a phenolic hydroxyl group, a methylenedioxy group, and secondary nitrogen. The compound's chemical structure, represented as C17H17O3N, was inferred through comprehensive chemical analyses, including exhaustive methylation and oxidation, leading to the production of 4-methoxyphthalic acid. This structural understanding was enhanced by comparing it with analogous alkaloids from related plants (Manske, 1938).

Antimicrobial Properties

Anolobine has demonstrated significant antimicrobial properties. In a study assessing the in vitro activity of various benzylisoquinoline alkaloids, anolobine showed notable effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC90) ranging between 12 and 50 mg/l. Its bactericidal action was particularly evident, although it was less effective against gram-negative rods (Villar et al., 1987).

Isolation from Asimina triloba and Novel Compounds

Further research in 2018 identified a new aporphine glycoside, (-)-anolobine-9-O-β-D-glucopyranoside, isolated from the twigs of Asimina triloba along with other known alkaloids. The new compound's structure was elucidated using spectroscopic methods, adding to the diversity of alkaloids derived from this plant (Majrashi et al., 2018).

Cytotoxicity and Neurotoxicity Assessment

In 2021, a study evaluated the cytotoxicity and neurotoxicity of Asimina triloba extracts and their alkaloidal constituents, including anolobine. This research aimed to determine the safety and efficacy of these compounds in terms of their potential toxic effects on different human cell lines and rat cortical neurons. The study highlighted the need for comprehensive evaluations of natural compounds for both therapeutic potential and safety concerns (Majrashi et al., 2021).

properties

CAS RN

641-17-8

Product Name

Anolobine

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol

InChI

InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1

InChI Key

LTSPCGWFQLHECP-CYBMUJFWSA-N

Isomeric SMILES

C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

SMILES

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

Canonical SMILES

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

Other CAS RN

641-17-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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